N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide
説明
N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-g]quinazolin core. Key structural elements include:
- Sulfanyl linkage: A thioether bridge at position 6 of the quinazolinone ring.
- Butanamide chain: Substituted at the 2-position with an N-(2-methoxyphenyl) group.
- Phenylpiperazine-carboxyl moiety: Attached via a benzyl group at position 5.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37N5O6S/c1-3-34(35(44)39-29-11-7-8-12-31(29)47-2)50-38-40-30-22-33-32(48-24-49-33)21-28(30)37(46)43(38)23-25-13-15-26(16-14-25)36(45)42-19-17-41(18-20-42)27-9-5-4-6-10-27/h4-16,21-22,34H,3,17-20,23-24H2,1-2H3,(H,39,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVHRPSMCVMKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a quinazoline core with a methoxyphenyl group and a piperazine moiety. This structural diversity is believed to contribute to its varied biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the quinazoline scaffold suggests potential inhibition of kinases or other critical enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular processes.
- Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmitter systems and cellular communication.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it can induce apoptosis in MCF7 breast cancer cells, comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Preliminary assays have suggested that the compound possesses antimicrobial properties. It showed varying degrees of inhibition against both bacterial and fungal strains, indicating a broad-spectrum antimicrobial effect. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated that it inhibited cell proliferation significantly at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and DNA damage .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of the compound against various pathogens. The results revealed that it had potent activity against Gram-positive bacteria and certain fungi, suggesting its potential as an antimicrobial agent in clinical settings .
Data Tables
科学的研究の応用
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Molecular docking studies suggest that it can effectively bind to specific proteins involved in cancer progression. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
Case Study 1: Cytotoxicity Assay
In a study assessing the cytotoxicity of N-(2-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]butanamide on MCF7 and NCI-H460 cell lines:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | 12.50 | 42.30 |
| NCI-H460 | 12.50 | 25.00 | 60.00 |
These results indicate a promising potential for this compound as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary screenings suggest that it may inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study 2: Antimicrobial Testing
A series of tests were conducted against common bacterial strains (e.g., E. coli and S. aureus). The minimum inhibitory concentrations (MIC) were determined to evaluate the effectiveness of the compound.
類似化合物との比較
Core Structural Similarities and Variations
The compound shares a [1,3]dioxolo[4,5-g]quinazolin scaffold with derivatives reported in and . Key differences arise in substituent groups:
Key Observations :
- Position 6 : The sulfanyl-butaneamide group is conserved across analogues, suggesting its role in stabilizing interactions (e.g., hydrogen bonding via the amide).
- Position 7 : The phenylpiperazine-carboxyl group in the target compound introduces enhanced lipophilicity compared to cyclohexyl or furanmethyl groups in analogues.
Physicochemical and Spectroscopic Properties
IR Spectroscopy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
